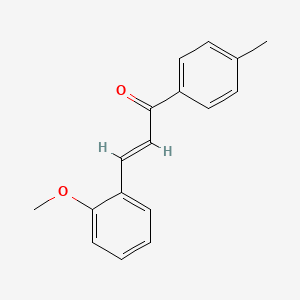

(2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Description

(2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). The compound features a 2-methoxy group on ring B (phenyl group at the β-position) and a 4-methyl group on ring A (phenyl group at the α-position). This substitution pattern distinguishes it from other chalcones, as the ortho-methoxy and para-methyl groups influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-7-9-14(10-8-13)16(18)12-11-15-5-3-4-6-17(15)19-2/h3-12H,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOUCIAJNNOCQT-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or hydroxylated derivatives.

Reduction: The compound can be reduced to form dihydrochalcones, which are saturated analogs of chalcones.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

Substitution: Halogenation, nitration, and sulfonation can be carried out using appropriate halogens, nitric acid, and sulfuric acid, respectively.

Major Products:

Oxidation: Epoxides, hydroxylated chalcones.

Reduction: Dihydrochalcones.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Derivatives:

Biology:

Antimicrobial Activity: Some derivatives of (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one exhibit antimicrobial properties, making them useful in developing new antibiotics.

Medicine:

Anti-inflammatory and Anticancer Properties: Research has shown that certain chalcone derivatives possess anti-inflammatory and anticancer activities, which could be harnessed for therapeutic purposes.

Industry:

Dye and Pigment Production: Chalcones are used as intermediates in the synthesis of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The biological activity of (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one and its derivatives is often attributed to their ability to interact with various molecular targets. These compounds can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The presence of the α,β-unsaturated carbonyl system allows for Michael addition reactions with nucleophiles, which is a key mechanism in their biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones share a common core structure but exhibit diverse biological activities based on substituent type and position. Below is a detailed comparison of (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one with structurally analogous derivatives:

Substitution Patterns and Electronic Effects

- Exhibits the highest inhibitory activity (IC50 = 4.35 μM) among chalcones in cluster 5, attributed to electron-withdrawing hydroxyl groups enhancing reactivity .

- Cluster 6 Chalcones (e.g., 2j, 2h): Feature iodine at the meta position of ring A and halogens (Br, Cl) or methoxy at the para position of rings A/B. Substitutions with lower electronegativity (e.g., methoxy) result in higher IC50 values (4.7–70.79 μM) compared to cardamonin. The target compound’s 2-methoxy and 4-methyl groups likely reduce potency due to electron-donating effects .

- PAAPM and PAAPE: Chalcones with 4-methoxy or 4-ethoxy groups on ring B show strong interactions with the SARS-CoV-2 SPIKE protein, while PAAPA (dimethylamino substitution) binds ACE2 with high affinity . The target compound’s 2-methoxy group may limit similar interactions due to steric hindrance.

Data Tables

Table 1: Comparative SAR of Selected Chalcones

Table 2: Substituent Effects on Activity

| Substituent Position & Type | Electronic Effect | Impact on Activity |

|---|---|---|

| 2-Methoxy (Ring B) | Electron-donating | Likely reduces potency |

| 4-Methyl (Ring A) | Electron-donating | May enhance lipophilicity |

| Halogens (Br, Cl) | Electron-withdrawing | Lowers IC50 (↑ potency) |

| Hydroxyl (Ortho/Para) | Electron-withdrawing | Maximizes potency (e.g., cardamonin) |

Research Findings and Implications

- SAR Insights : The target compound’s 2-methoxy group introduces steric and electronic effects that likely diminish inhibitory activity compared to hydroxyl or halogenated analogs. However, the 4-methyl group may improve pharmacokinetic properties by enhancing membrane permeability .

- Therapeutic Potential: While less potent than cardamonin, the compound’s commercial availability and structural uniqueness make it a viable candidate for derivatization (e.g., introducing halogens or amino groups) to optimize bioactivity .

- Safety Profile: Structural analogs with hydroxyl groups demonstrate low genotoxicity, suggesting the target compound’s methoxy substitution could offer similar safety with improved stability .

Biological Activity

(2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound with significant biological activities. This compound features a unique structure that includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which is characteristic of chalcones. The presence of methoxy and methyl groups contributes to its distinct chemical properties and biological functions.

The synthesis of (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is primarily achieved through the Claisen-Schmidt condensation reaction . This reaction involves the condensation of acetophenone derivatives in the presence of a base, typically yielding high purity and yield when optimized under industrial conditions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H16O2 |

| Molecular Weight | 252.31 g/mol |

| Melting Point | 130 °C |

| CAS Registry Number | 41564-65-2 |

Biological Activities

Chalcones, including (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, have been extensively studied for their diverse biological activities. These include:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values reported range from 2.43 to 14.65 μM, indicating potent growth inhibition .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells. For instance, it has been observed to enhance caspase-3 activity and cause morphological changes in treated cells at specific concentrations . Additionally, it may act as a microtubule-destabilizing agent, affecting the assembly of microtubules critical for cell division.

- Antioxidant Properties : Research indicates that (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one exhibits antioxidant behavior, which can protect cells from oxidative stress and damage .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Anticancer Studies : In a study focusing on the growth inhibition of MDA-MB-231 cells, compounds similar to (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one showed effective inhibition of microtubule assembly at concentrations around 20 μM . This suggests a promising avenue for developing new anticancer agents based on chalcone structures.

- Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent .

-

Comparative Analysis : A comparative analysis with structurally similar compounds revealed variations in biological activity based on substituents on the phenyl rings. For example:

- Compounds with hydroxy or chloro substitutions exhibited different levels of cytotoxicity compared to (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, highlighting the influence of electronic properties on biological activity.

Q & A

Q. What are the optimized synthetic routes for (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation. A general protocol involves reacting substituted acetophenones (e.g., 4-methylacetophenone) with aromatic aldehydes (e.g., 2-methoxybenzaldehyde) in a basic medium. For example, KOH in ethanol (15 mL) at 0–50°C with stirring for 2–3 hours is effective for analogous chalcones . Temperature control (0–50°C) and stoichiometric ratios (e.g., 1:1 molar ratio of ketone to aldehyde) are critical to minimize side products like diastereomers or over-oxidation. Yields can vary from 60% to 85% depending on substituent electronic effects .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- FT-IR : Confirm carbonyl (C=O) stretch near 1650–1680 cm⁻¹ and conjugated C=C stretch at ~1600 cm⁻¹.

- ¹H/¹³C NMR : Look for α,β-unsaturated ketone protons (δ 6.8–7.8 ppm for vinyl protons) and methoxy/methyl group signals (δ 3.8–4.0 ppm for OCH₃; δ 2.3–2.5 ppm for CH₃).

- UV-Vis : A strong absorption band near 300–350 nm due to π→π* transitions in the enone system .

Q. How can crystallographic data (e.g., XRD) resolve structural ambiguities in this compound?

Single-crystal XRD provides precise bond lengths and angles. For example, the enone system typically shows a C=O bond length of ~1.22 Å and C=C bond length of ~1.32 Å. Non-centrosymmetric crystal packing (e.g., monoclinic P2₁ space group) is common in similar chalcones, which is critical for studying nonlinear optical properties . Crystallographic data for analogous compounds are deposited in the Cambridge Structural Database (CCDC 1988019) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reliably predicts molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For example, HOMO localization on the methoxyphenyl ring and LUMO on the enone system suggests electrophilic attack sites. Polarizable continuum models (PCM) can simulate solvent effects on reactivity .

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact biological activity, and what docking strategies validate these effects?

Substituents influence antibacterial potency by modulating lipophilicity and hydrogen-bonding capacity. Molecular docking against targets like Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW) can reveal binding affinities. For chloro-substituted analogs, docking scores correlate with MIC values (e.g., 12.5 µg/mL against S. aureus), while methoxy groups may enhance membrane permeability .

Q. What crystallographic evidence supports non-centrosymmetric packing, and how does this relate to nonlinear optical (NLO) properties?

Non-centrosymmetric crystals (e.g., space group P2₁2₁2₁) exhibit asymmetric charge distribution, enabling second-harmonic generation (SHG). For the closely related compound (E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, SHG efficiency is 1.5× urea, linked to dipole alignment in the crystal lattice . Polarizable groups like methoxy enhance hyperpolarizability (β), a key NLO parameter .

Q. What experimental and theoretical approaches resolve contradictions in reaction mechanisms (e.g., keto-enol tautomerism vs. retro-aldol pathways)?

Kinetic studies (e.g., monitoring by UV-Vis) and isotopic labeling (¹⁸O in carbonyl groups) can distinguish mechanisms. For chalcones, retro-aldol decomposition dominates under strong basic conditions (pH >12), while keto-enol tautomerism is pH-dependent and reversible. Computational transition-state analysis (IRC calculations) further validates energy barriers .

Methodological Tables

Table 1: Comparative crystallographic parameters for related chalcones

| Compound | Space Group | C=O Bond Length (Å) | C=C Bond Length (Å) | SHG Efficiency |

|---|---|---|---|---|

| (2E)-3-(2,6-Dichlorophenyl)-...-en-1-one | P2₁/c | 1.224 | 1.335 | 0.8× urea |

| (E)-1-(4-Chlorophenyl)-3-(4-methoxy... | P2₁2₁2₁ | 1.219 | 1.328 | 1.5× urea |

Table 2: Antimicrobial activity of structurally similar compounds

| Compound | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Docking Score (kcal/mol) |

|---|---|---|---|

| Chlorinated analog (2,6-Cl substitution) | 12.5 | 25.0 | -8.2 |

| Methoxy-substituted analog | 25.0 | 50.0 | -7.5 |

Key Recommendations for Researchers

- Prioritize Claisen-Schmidt condensation with controlled stoichiometry and temperature for synthesis.

- Use DFT/UV-Vis/NMR synergistically to correlate electronic structure with observed reactivity.

- Deposit crystallographic data in CCDC to facilitate structural comparisons.

- Explore non-centrosymmetric crystallization for NLO applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.